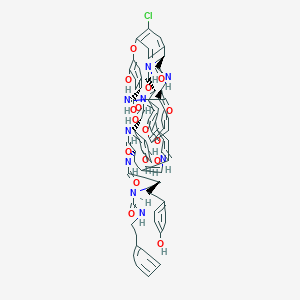

Kistamicin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Kistamicin B is a complex organic molecule with a highly intricate structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

Formation of the core structure: This step typically involves cyclization reactions to form the polycyclic framework.

Functional group modifications: Introduction of hydroxyl, chloro, and carboxylic acid groups through selective reactions such as halogenation, hydroxylation, and carboxylation.

Coupling reactions: Use of coupling agents to attach various side chains and functional groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to produce larger quantities efficiently.

化学反应分析

Oxidative Crosslinking Cascade

Kistamicin’s activity relies on three aromatic crosslinks formed during non-ribosomal peptide synthesis (NRPS). These reactions are mediated by Oxy enzymes, which catalyze C–O or C–C bond formation between phenolic/aryl side chains (Table 1).

Key Findings :

-

OxyC<sub>kis</sub> acts first, forming the C–O–D ring (Tyr<sup>6</sup>–Hpg<sup>4</sup>), followed by OxyA<sub>kis</sub> catalyzing the DE biaryl linkage (Trp<sup>5</sup>–Hpg<sup>7</sup>) .

-

The A–O–B ring (Dpg<sup>3</sup>–Hpg<sup>1</sup>), a 15-membered phenolic ether, is likely installed by OxyC<sub>kis</sub> due to its demonstrated bifunctionality .

Enzymatic Mechanisms and Binding Affinity

Oxy enzymes require interaction with the X-domain of the NRPS for recruitment. Isothermal titration calorimetry (ITC) revealed binding affinities:

| Enzyme | K<sub>d</sub> (μM) | Binding Mechanism | Source |

|---|---|---|---|

| OxyC<sub>kis</sub> | 6.1 ± 0.9 | Entropy-driven (water displacement) | |

| OxyA<sub>kis</sub> | 10.4 ± 1.2 | Entropy-driven (water displacement) |

Structural Insights :

-

Crystal structures of the OxyA<sub>kis</sub>/X-domain complex show a conserved interface, enabling "shuffling" between Oxy enzymes during crosslinking .

-

OxyA<sub>kis</sub> exhibits heme instability under oxidative conditions, with rapid bleaching observed via UV/EPR spectroscopy .

Thermodynamic Stability of Crosslinks

Density functional theory (DFT) and molecular mechanics compared native kistamicin with synthetic analogs (Table 2):

| Crosslink Type | Ring Size | Stability (ΔG, kcal/mol) | Key Observation |

|---|---|---|---|

| A–O–B (native) | 15-membered | +10.2 ± 1.3 | Less stable than AB biaryl analogs |

| AB (hypothetical) | 12-membered | 0 (reference) | Biaryl linkage favored thermodynamically |

| C–O–D (native) | 16-membered | +8.7 ± 0.9 | Higher strain vs. CD biaryl analogs |

Implications :

-

Phenolic ether crosslinks (A–O–B, C–O–D) are less stable than biaryl bonds but are enzymatically enforced .

-

OxyC<sub>kis</sub>’s promiscuity overrides thermodynamic preferences, enabling atypical ring formation .

Substrate Specificity of NRPS Domains

The kistamicin NRPS module 6 adenylation (A) domain exhibits strict selectivity for tyrosine (Tyr), unlike permissive A-domains in teicoplanin/balhimycin :

| Substrate | Activation Rate (nmol/min/mg) |

|---|---|

| Tyrosine | 12.4 ± 1.1 |

| 3-Chloro-Tyr | <0.5 (detection limit) |

| Phenylalanine | <0.5 |

This specificity ensures proper incorporation of Tyr<sup>6</sup>, critical for subsequent OxyC<sub>kis</sub>-mediated crosslinking .

科学研究应用

Biosynthesis of Kistamicin B

This compound is produced by the bacterium Amycolatopsis parvosata. The biosynthetic pathway involves several key enzymes, particularly cytochrome P450 enzymes, which play a crucial role in the cyclization and crosslinking of peptide structures.

Key Enzymes Involved

- OxyC kis : Catalyzes the insertion of the C-O-D ring.

- OxyA kis : Responsible for installing the DE aryl crosslink.

These enzymes exhibit a high degree of promiscuity, allowing them to catalyze multiple crosslinking reactions within peptides containing phenolic amino acids . The complex structure of this compound, including its unusual 15-membered A-O-B ring, presents challenges for chemical synthesis, making biosynthesis a vital area of study .

Comparison with Other Glycopeptide Antibiotics

| Antibiotic | Mechanism of Action | Target |

|---|---|---|

| This compound | Inhibits autolysins | Peptidoglycan hydrolases |

| Vancomycin | Binds D-Ala–D-Ala terminus | Cell wall precursors |

| Teicoplanin | Similar to Vancomycin | Cell wall precursors |

Therapeutic Potential

The therapeutic applications of this compound are particularly relevant in the context of rising antibiotic resistance. Its efficacy against various bacterial strains has been documented in several studies.

Case Studies

- A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- Another investigation revealed its antiviral properties, showing effectiveness against influenza virus .

Research Findings and Insights

Recent studies have focused on the structural biology of this compound's biosynthetic enzymes to understand their function better and develop potential analogs with enhanced activity. For instance, research has shown that specific mutations in the OxyA kis enzyme can alter substrate specificity and improve catalytic efficiency .

Highlighted Research Findings

- The crystal structure of OxyA kis provides insights into its interaction with substrates and potential modifications that could enhance its activity .

- Isothermal titration calorimetry experiments indicated strong binding affinities between Oxy enzymes and their substrates, suggesting efficient catalytic mechanisms .

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes. In cancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis.

相似化合物的比较

Similar Compounds

- Kistamicin B

- This compound

Uniqueness

This compound’s uniqueness lies in its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

属性

CAS 编号 |

155683-51-5 |

|---|---|

分子式 |

C70H60ClN9O16 |

分子量 |

1318.7 g/mol |

IUPAC 名称 |

(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid |

InChI |

InChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)/t51-,52-,53-,58+,59+,60-,61-/m1/s1 |

InChI 键 |

ACUGLGSAQKAJRT-KZGAUPIUSA-N |

SMILES |

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |

手性 SMILES |

C1[C@H]2C(=O)N[C@H](C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)[C@H](C(=O)N2)NC(=O)[C@H]5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)C[C@H](C(=O)N[C@@H](C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |

规范 SMILES |

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |

同义词 |

kistamicin B |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。